2-hydroxy-9-methyl-N-(2-methylcyclohexyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
説明
特性
IUPAC Name |
2-hydroxy-9-methyl-N-(2-methylcyclohexyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-10-6-3-4-8-12(10)18-15(21)13-16(22)19-14-11(2)7-5-9-20(14)17(13)23/h5,7,9-10,12,22H,3-4,6,8H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHFNTZNOGLWQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=C(N=C3C(=CC=CN3C2=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-hydroxy-9-methyl-N-(2-methylcyclohexyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a derivative of pyrido[1,2-a]pyrimidine that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2-hydroxy-9-methyl-N-(2-methylcyclohexyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can be described as follows:
- Molecular Formula : C₁₄H₁₈N₄O₃
- Molecular Weight : 278.32 g/mol
- Functional Groups : Hydroxy group, carboxamide group, and a pyrido-pyrimidine core.
Antiproliferative Activity
Recent studies have indicated that compounds similar to 2-hydroxy-9-methyl-N-(2-methylcyclohexyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide exhibit significant antiproliferative properties against various cancer cell lines. For instance, related pyrido[1,2-a]pyrimidines have shown IC50 values ranging from 1.2 to 5.3 μM against MCF-7 breast cancer cells, suggesting that structural modifications can enhance their potency .
The mechanism of action for compounds in this class often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance:
- Inhibition of Human Leukocyte Elastase (HLE) : Some derivatives have been identified as potent inhibitors of HLE, which plays a role in inflammatory processes and tissue remodeling. The inhibition constant (K(i)) for these compounds can be as low as 0.0168 nM, indicating high affinity .
Antioxidative Activity
Antioxidative properties are also notable among related compounds. Studies have shown that certain derivatives possess significant antioxidant capabilities, which can protect cells from oxidative stress—a contributing factor in cancer progression .
Case Studies and Research Findings
| Study | Compound | Cell Line | IC50 (μM) | Observations |
|---|---|---|---|---|
| Compound A | MCF-7 | 3.1 | Strong antiproliferative activity | |
| SSR69071 | HLE | 0.0168 | Potent HLE inhibitor | |
| Compound B | HCT116 | 4.8 | Significant antioxidative activity |
Clinical Implications
The biological activities of 2-hydroxy-9-methyl-N-(2-methylcyclohexyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide suggest potential therapeutic applications in oncology and inflammatory diseases. The ability to inhibit elastase may offer benefits in conditions like chronic obstructive pulmonary disease (COPD) and asthma .
類似化合物との比較
Key Observations :
- Methyl Position : Methyl at position 9 (target) vs. position 6 (gastroprotective analogues) alters the spatial orientation of the core, impacting receptor binding .
- Heteroatom Inclusion : Thiazole-containing analogues introduce sulfur, which may influence electronic interactions and metabolic stability .
Key Findings :
- Activity Diversification: Minor structural changes redirect therapeutic applications. For example, fluorobenzyl substituents favor antimalarial activity, while cyclopentyl groups align with gastroprotection .
- Bioisosterism: The pyrido[1,2-a]pyrimidine core mimics 4-hydroxyquinolin-2-ones, retaining analgesic activity but with modified pharmacokinetics due to the fused ring system .
2.3. Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | N-Benzyl Analogue | N-Thiazolyl Analogue |
|---|---|---|---|
| LogP | ~3.1 (estimated) | ~2.8 | ~2.5 |
| Solubility | Low (cyclohexyl) | Moderate (benzyl) | Moderate (thiazole) |
| Metabolic Stability | High (steric shielding) | Moderate | Low (thiazole oxidation) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
